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Abstract

Strontium Fluoride (SrF2) is an alkaline earth fluoride crystal renowned for its exceptional
optical transparency across a broad spectral range, from the vacuum ultraviolet (VUV) to the
mid-infrared. It possesses a large electronic band gap, low phonon energy, and serves as an
excellent host material for lanthanide ions, making it a critical component in various advanced
applications. This guide provides a comprehensive overview of the core electronic and optical
properties of SrFz, intended for researchers, scientists, and professionals in materials science
and drug development. It details the material's structural characteristics, electronic band
structure, and key optical parameters including refractive index and luminescence.
Furthermore, it outlines the standard experimental methodologies for characterizing these
properties and illustrates the fundamental mechanism of scintillation in doped SrF-.

Crystal and Electronic Structure

Strontium fluoride crystallizes in the cubic fluorite structure, belonging to the Fm-3m space
group.[1][2] In this structure, each strontium cation (Sr2*) is coordinated to eight fluoride anions
(F7), while each fluoride anion is tetrahedrally coordinated to four strontium cations.[1][2] This
highly symmetric arrangement results in its isotropic optical properties.
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The electronic band structure of SrFz is characterized by a wide, indirect band gap.[3][4] The
valence band is primarily formed from the 2p orbitals of fluorine ions, and the conduction band
is formed by the 5s orbitals of strontium ions.[5] The large energy separation between these
bands is responsible for the material's high transparency in the visible and ultraviolet regions.
[6] While experimental values for the band gap are typically cited as 11.2 eV or 10.6 eV,
calculations using Density Functional Theory (DFT) tend to underestimate this value
significantly.[1][3][5]

**Table 1. General and Electronic Properties of Strontium Fluoride (SrF2) **

Property Value References
Crystal Structure Cubic, Fluorite (CaF:z type) [7]

Space Group Fm-3m (#225) [1][2]

Lattice Constant (a) ~5.80 A [2][6]
Density 4.24 glcm?3 [61[7]

Melting Point 1477 °C [7]

Band Gap (Experimental) 10.6-11.2 eV [5]

Band Gap Type Indirect [3114]
Dielectric Constant 7.69 (@ 2 MHz) [71[81[9]

Optical Properties
Transparency and Refractive Index

SrF2 is transparent over an exceptionally wide range of wavelengths, from the vacuum
ultraviolet (150 nm) to the infrared (11 pm).[2][6] This broad transmission window makes it
suitable for manufacturing optical components like lenses, prisms, and windows for use across
the UV, visible, and IR spectra.[10] Its optical properties are generally intermediate between
those of calcium fluoride (CaFz) and barium fluoride (BaF2).[6] The refractive index is a key
parameter for lens design and varies with wavelength, a phenomenon known as dispersion.

Table 2: Refractive Index of Strontium Fluoride (SrF2) at Various Wavelengths
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Wavelength (pm) Refractive Index (n) References
0.2138 Value not explicitly found [11]

0.55 1.439 [8][12]

0.58 1.439 [6]

0.633 1.436914 [7]

5.0 < 1.40269 [8][12]
11.475 Value not explicitly found [11]

Note: The refractive index can be precisely calculated for various wavelengths using a
Sellmeier-type dispersion equation, which has been experimentally determined for SrF2.[11]
[13]

Luminescence and Scintillation Properties

Luminescence in SrFz can be either intrinsic or extrinsic (impurity-activated).

e Intrinsic Luminescence: When undoped SrF: is exposed to high-energy radiation (like X-rays
or gamma rays), it exhibits scintillation with a characteristic emission peak around 300 nm.
[14] This emission is attributed to the radiative decay of self-trapped excitons (STESs).[14][15]

o Extrinsic Luminescence: The scintillation efficiency of SrF2 can be significantly enhanced by
doping it with activator ions, most notably cerium (Ce3*) and europium (Eu?*). These
dopants act as luminescence centers.

o Cerium (Ce3*)-doped SrFz: This is a promising scintillator material with a high light yield,
potentially reaching up to 34,000 photons/MeV.[16] The luminescence mechanism
involves the efficient transfer of energy from the SrF2 host lattice to the Ce3* ions, resulting
in the characteristic fast 5d — 4f emission of Ce3*.[17][18]

o Europium (Eu2*)-doped SrF2: Doping with Eu?* results in strong emission centered around
410 nm, which corresponds to the 5d—4f electronic transitions of the Eu2* ion.[15]

Table 3: Scintillation Properties of Undoped and Doped SrF2
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Primary . . L
. o Light Yield Origin of
Material Emission o References
(photons/MeV) Emission
Peak(s)
Self-Trapped
Undoped SrF2 ~300 nm ~8,900 - 16,400 ] [14]
Exciton (STE)
~324 nm (double  ~13,760 (up to 5d - 4f transition
SrF2:Ce3* (0.3%) ) ) [5][16][18]
peak) 34,000 potential)  in Ce3*

STE and 5d - 4f
SrF2:Eu2* (0.1%) 300 nm, 410 nm  ~6,100 . [15]
transition in Eu?*

Experimental Methodologies
Determination of the Optical Band Gap via UV-Visible
Spectroscopy

UV-Visible spectroscopy is a widely used, non-destructive technique to estimate the optical
band gap of semiconductor and insulator materials.[19][20] The method is based on the
principle that photons with energy greater than or equal to the band gap energy are absorbed,
promoting electrons from the valence band to the conduction band.[21][22]

Experimental Protocol:

o Sample Preparation: Samples are typically prepared as thin films with a uniform thickness or
as finely ground powders.[20] For powder samples, diffuse reflectance measurements are
often employed using an integrating sphere accessory.[21][23]

o Data Acquisition: The absorbance or reflectance spectrum of the sample is recorded over a
wide wavelength range (e.g., 200—800 nm).[20] A baseline correction is performed using a
suitable reference material (e.g., polytetrafluoroethylene for reflectance).[21]

» Data Conversion: The measured wavelength (A) is converted to photon energy (E) using the
equation E = hc/A. The reflectance or absorbance data is converted to the absorption
coefficient (a) or a related function like the Kubelka-Munk function for diffuse reflectance.[23]

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.halide-crylink.com/wp-content/uploads/2020/06/11-Scintillation-properties-of-SrF2-translucent-ceramics-and.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9051942/
http://medphysics-irk.ru/publication/pdf/shendrik2013-zhtf-en.pdf
https://pubs.aip.org/aip/acp/article/1728/1/020353/948803/Luminescence-study-in-Ce3-doped-SrF2-nanocrystals
https://sensors.myu-group.co.jp/sm_pdf/SM3541.pdf
https://mmrc.caltech.edu/Cary%20UV-Vis%20Int.Sphere/Literature/Spectroscopy%20Jaramillo.pdf
https://allanchem.com/calculate-bandgap-uv-vis-spectroscopy/
https://www.agilent.com/cs/library/applications/an-uv-vis-nir-spectroscopy-band-gap-analysis-semiconducting-materials-5994-7854en-agilent.pdf
https://gtu-paper-solution.com/Paper-Solution/PhysicsGroup-II-3110018/Measurements/Winter-2019/Question-4c
https://allanchem.com/calculate-bandgap-uv-vis-spectroscopy/
https://www.agilent.com/cs/library/applications/an-uv-vis-nir-spectroscopy-band-gap-analysis-semiconducting-materials-5994-7854en-agilent.pdf
https://documents.thermofisher.com/TFS-Assets/CAD/Application-Notes/band-gap-analysis-uv-visible-spectroscopy-an54685-en.pdf
https://allanchem.com/calculate-bandgap-uv-vis-spectroscopy/
https://www.agilent.com/cs/library/applications/an-uv-vis-nir-spectroscopy-band-gap-analysis-semiconducting-materials-5994-7854en-agilent.pdf
https://documents.thermofisher.com/TFS-Assets/CAD/Application-Notes/band-gap-analysis-uv-visible-spectroscopy-an54685-en.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

¢ Tauc Plot Analysis: A Tauc plot is generated by plotting (ahv)*(1/n) versus photon energy
(hv). The value of 'n' depends on the nature of the electronic transition (n=2 for an indirect

allowed transition, as is the case for SrF2).[19]

+ Band Gap Extrapolation: The linear portion of the Tauc plot is extrapolated to the energy
axis. The intercept on the x-axis provides the estimated value of the optical band gap (EQ).

[20][23]

Workflow: Band Gap Measurement

(1. Sample Preparation)

(Thin Film or Powder)

2. Acquire UV-Vis Spectrum
(Absorbance or Reflectance)

(

3. Data Conversion
Wavelength to Energy, Absorbance to a)

4. Generate Tauc Plot
(ahv)™(1/n) vs. hv

(5. Extrapolate Linear RegiorD

Result: Optical Band Gap (EQ)

Click to download full resolution via product page

Workflow for band gap determination using UV-Vis spectroscopy.
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Characterization of Scintillation Properties

The characterization of a scintillator involves measuring its light output (yield), emission
spectrum, and decay time when excited by ionizing radiation.

Experimental Protocol:

o Excitation: The SrF2 crystal is irradiated with a source of high-energy photons. For spectral
measurements, an X-ray tube is commonly used.[15][16] For light yield and energy
resolution measurements, a radioactive gamma-ray source like 13’Cs or >’Co is employed.
[14][15]

 Light Collection: The scintillation light emitted from the crystal is collected and guided, often
via an optical fiber or by direct coupling to a detector.[15]

o Spectral Analysis: To measure the emission spectrum, the collected light is passed through a
monochromator and detected by a charge-coupled device (CCD) or a photomultiplier tube
(PMT).[15]

 Light Yield Measurement: To determine the light yield, the scintillation light is detected by a
PMT coupled to the crystal. The PMT converts the light pulses into electrical signals, which
are then processed by a multichannel analyzer to generate a pulse height spectrum.[14] The
position of the full-energy photopeak in this spectrum is proportional to the light yield. The
yield is often calculated relative to a standard scintillator, such as Nal:Tl.[14][16]

o Decay Time Measurement: The temporal profile of the scintillation pulse is recorded to
determine the decay time, which is crucial for applications requiring fast timing.
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Workflow: Scintillation Property Characterization

1. Radiation Source
(y-rays or X-rays)

( 2. SrF2 Crystal )

3. Light Detection
(PMT / Spectrometer)

4. Signal Processing & Analysis
(Multichannel Analyzer)

Emission Spectrum

Click to download full resolution via product page

Workflow for characterizing the scintillation properties of SrF2.

Scintillation Mechanism in Doped SrF:

The process of scintillation in a doped crystal like SrF2:Ce3* is a multi-stage event that converts

the energy of a single high-energy photon into thousands of lower-energy visible or UV

photons.

» Absorption: An incident high-energy photon (e.g., gamma-ray) interacts with the crystal

lattice, primarily through photoelectric absorption, Compton scattering, or pair production.

This interaction deposits energy and creates a primary energetic electron.
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lonization & Thermalization: The primary electron travels through the crystal, creating a track
of secondary electrons and holes (electron-hole pairs). This cascade continues until the
energy of the charge carriers is insufficient to cause further ionization. These carriers then
lose the rest of their energy as heat (phonons) until they reach the bottom of the conduction
band (electrons) and the top of the valence band (holes).

Energy Migration: The created electrons and holes are mobile and migrate through the
crystal lattice. They can form excitons (bound electron-hole pairs). In pure SrFz, these can
become self-trapped excitons (STES).

Energy Transfer to Activator: The energy carried by the electron-hole pairs or excitons is
transferred to the activator ions (e.g., Ce3*) dispersed in the host lattice.

Luminescence: The activator ion is excited to a higher energy state. It then rapidly de-excites
by emitting a photon of a characteristic wavelength (e.g., via the 5d — 4f transition in Ce3*).
This final step is the emission of scintillation light.
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Logical Pathway: Scintillation in Doped SrF2
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The scintillation mechanism pathway in a doped SrF2 crystal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1293750?utm_src=pdf-body-img
https://www.benchchem.com/product/b1293750?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

e 1. mp-981: SrF2 (cubic, Fm-3m, 225) [legacy.materialsproject.org]
e 2. webqc.org [webqgc.org]

o 3. researchgate.net [researchgate.net]

o 4. researchgate.net [researchgate.net]

o 5. Optical properties of SrF2 and SrF2:Ce3+ crystals codoped with In3+ - PMC
[pmc.ncbi.nlm.nih.gov]

e 6. Strontium fluoride - Wikipedia [en.wikipedia.org]

e 7. SrF2 — Strontium Fluoride: Korth Kristalle [korth.de]
» 8. crystran.com [crystran.com]

* 9. halide-crylink.com [halide-crylink.com]

e 10. nbinno.com [nbinno.com]

e 11. dl.astm.org [dl.astm.org]

e 12. crystran.com [crystran.com]

» 13. refractiveindex.info [refractiveindex.info]

e 14, halide-crylink.com [halide-crylink.com]

e 15. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
e 16. medphysics-irk.ru [medphysics-irk.ru]

e 17. Scintillation properties of Ce-doped SrF2-Al203-B203 glasses (2019) | Hiromi Kimura |
34 Citations [scispace.com]

e 18. pubs.aip.org [pubs.aip.org]

¢ 19. mmrc.caltech.edu [mmrc.caltech.edu]

e 20. allanchem.com [allanchem.com]

e 21. agilent.com [agilent.com]

e 22. gtu-paper-solution.com [gtu-paper-solution.com]

e 23. documents.thermofisher.com [documents.thermofisher.com]

¢ To cite this document: BenchChem. [Electronic and optical properties of strontium fluoride].
BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://legacy.materialsproject.org/materials/mp-981/
https://www.webqc.org/compound.php?compound=Strontium+fluoride
https://www.researchgate.net/figure/Energy-gap-of-SrF-2-as-a-function-of-pressure_fig4_323376270
https://www.researchgate.net/figure/Calculated-dependence-of-the-band-gaps-of-BaF-2-CaF-2-and-SrF-2-on-the-change-in_fig2_226790200
https://pmc.ncbi.nlm.nih.gov/articles/PMC9051942/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9051942/
https://en.wikipedia.org/wiki/Strontium_fluoride
https://www.korth.de/en/materials/detail/Strontium%20Fluoride
https://www.crystran.com/optical-materials/strontium-fluoride-srf2/
https://www.halide-crylink.com/wp-content/uploads/2020/07/SrF2-Crystal.pdf
https://www.nbinno.com/other-organic-chemicals/strontium-fluoride-sr2-powder-properties-applications-and-industrial-uses-vj
https://dl.astm.org/stps/book/1068/chapter/149744/Refractive-Index-of-Strontium-Fluoride
https://www.crystran.com/wp-content/uploads/2025/09/strontium-fluoride-srf2-data-sheet.pdf
https://refractiveindex.info/?shelf=main&book=SrF2&page=Feldman
https://www.halide-crylink.com/wp-content/uploads/2020/06/11-Scintillation-properties-of-SrF2-translucent-ceramics-and.pdf
https://sensors.myu-group.co.jp/sm_pdf/SM3541.pdf
http://medphysics-irk.ru/publication/pdf/shendrik2013-zhtf-en.pdf
https://scispace.com/papers/scintillation-properties-of-ce-doped-srf2-al2o3-b2o3-glasses-1trq2tin0d
https://scispace.com/papers/scintillation-properties-of-ce-doped-srf2-al2o3-b2o3-glasses-1trq2tin0d
https://pubs.aip.org/aip/acp/article/1728/1/020353/948803/Luminescence-study-in-Ce3-doped-SrF2-nanocrystals
https://mmrc.caltech.edu/Cary%20UV-Vis%20Int.Sphere/Literature/Spectroscopy%20Jaramillo.pdf
https://allanchem.com/calculate-bandgap-uv-vis-spectroscopy/
https://www.agilent.com/cs/library/applications/an-uv-vis-nir-spectroscopy-band-gap-analysis-semiconducting-materials-5994-7854en-agilent.pdf
https://gtu-paper-solution.com/Paper-Solution/PhysicsGroup-II-3110018/Measurements/Winter-2019/Question-4c
https://documents.thermofisher.com/TFS-Assets/CAD/Application-Notes/band-gap-analysis-uv-visible-spectroscopy-an54685-en.pdf
https://www.benchchem.com/product/b1293750#electronic-and-optical-properties-of-strontium-fluoride
https://www.benchchem.com/product/b1293750#electronic-and-optical-properties-of-strontium-fluoride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1293750#electronic-and-optical-properties-of-
strontium-fluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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